N-Ethyl Esmolol-d5
CAS No.:
Cat. No.: VC0203070
Molecular Formula: C₁₅H₁₈D₅NO₄
Molecular Weight: 286.38
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₁₅H₁₈D₅NO₄ |
|---|---|
| Molecular Weight | 286.38 |
Introduction
Chemical Properties and Structure
N-Ethyl esmolol-d5 maintains the fundamental chemical structure of N-Ethyl esmolol with the significant modification of containing five deuterium atoms in the ethyl group. This section details the compound's key chemical properties and structural characteristics.
Fundamental Chemical Data
The following table summarizes the essential chemical data for N-Ethyl esmolol-d5:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅D₅H₁₈NO₄ |
| Molecular Weight | 286.38 g/mol |
| Exact Mass | 286.194 |
| IUPAC Name | methyl 3-[4-[2-hydroxy-3-(1,1,2,2,2-pentadeuterioethylamino)propoxy]phenyl]propanoate |
| PubChem CID | 162641485 |
| Creation Date | 2022-03-15 |
| Modification Date | 2025-04-05 |
| Type | Stable Isotope Labeled Compound |
Structural Identifiers and Representations
The structure of N-Ethyl esmolol-d5 can be specifically identified using several standardized chemical notations:
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SMILES Notation: [2H]C([2H])([2H])C([2H])([2H])NCC(O)COc1ccc(CCC(=O)OC)cc1
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InChI: InChI=1S/C15H23NO4/c1-3-16-10-13(17)11-20-14-7-4-12(5-8-14)6-9-15(18)19-2/h4-5,7-8,13,16-17H,3,6,9-11H2,1-2H3/i1D3,3D2
The compound contains a naphthalene core with specific functional groups positioned to maintain the beta-adrenergic blocking properties of the parent compound esmolol, while the deuterium labeling occurs specifically in the ethyl group attached to the nitrogen atom.
Synthesis and Production
The synthesis of N-Ethyl esmolol-d5 involves specialized techniques to ensure the precise incorporation of deuterium atoms into the ethyl group of the molecule. This process requires careful control of reaction conditions to achieve the desired isotopic labeling.
Synthetic Methodology
The synthesis of N-Ethyl esmolol-d5 typically involves several steps that incorporate deuterium into the ethyl group of N-Ethyl esmolol. This is achieved through deuterium exchange reactions using deuterated reagents and solvents under controlled conditions to ensure selective incorporation. The base synthesis of its non-deuterated counterpart, N-Ethyl esmolol, generally involves the reaction of 3-[4-(2,3-epoxypropoxy)phenyl]methyl propionate with isopropylamine in a controlled environment, which is then modified to incorporate the deuterium atoms.
Deuterated compounds like N-Ethyl esmolol-d5 are typically produced on a smaller scale compared to their non-deuterated counterparts, reflecting their specialized applications in research rather than therapeutic use. They are manufactured by specialized chemical suppliers that focus on isotope-labeled compounds for research purposes.
Production Challenges
The production of deuterated compounds presents several challenges:
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Maintaining isotopic purity during synthesis
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Preventing hydrogen-deuterium exchange reactions that could reduce deuterium incorporation
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Managing the higher cost of deuterated starting materials
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Ensuring regioselective deuteration at the desired positions
These challenges contribute to the specialized nature and relatively higher cost of deuterated compounds like N-Ethyl esmolol-d5 compared to their non-deuterated analogs.
Applications in Research
N-Ethyl esmolol-d5 serves various important functions in scientific research, particularly in pharmaceutical and biomedical fields.
Metabolic Studies and Tracing
One of the primary applications of N-Ethyl esmolol-d5 is in metabolic studies. The deuterium labeling provides a distinct mass signature that allows researchers to:
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Track the metabolic fate of esmolol and its derivatives in biological systems
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Identify metabolic pathways and transformations
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Quantify metabolite formation under various physiological conditions
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Distinguish between endogenous and exogenous compounds in complex biological matrices
This capability is particularly valuable for understanding how esmolol and related compounds are processed by the body, which can inform drug development and optimization efforts.
Analytical Chemistry Applications
In analytical chemistry, N-Ethyl esmolol-d5 serves as an internal standard for quantitative analysis. The compound's deuterium labeling enables:
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Precise quantification of non-deuterated N-Ethyl esmolol in complex samples
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Compensation for matrix effects during sample preparation and analysis
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Improved accuracy and precision in chromatographic and mass spectrometric methods
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Development of validated analytical methods for pharmacokinetic studies
These applications make N-Ethyl esmolol-d5 an important tool in pharmaceutical quality control, clinical pharmacology, and toxicology research.
Analytical Methods Using N-Ethyl Esmolol-d5
The unique properties of N-Ethyl esmolol-d5 make it particularly valuable in various analytical methods used in pharmaceutical research and development.
Mass Spectrometry Applications
In mass spectrometry (MS), N-Ethyl esmolol-d5 provides distinct advantages:
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The deuterium labeling creates a mass shift of +5 atomic mass units compared to N-Ethyl esmolol
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This mass difference allows clear discrimination between the deuterated standard and the analyte of interest
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When used as an internal standard, it co-elutes with the non-deuterated compound while maintaining distinct detection
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Enables accurate quantification even in complex biological matrices
These properties make N-Ethyl esmolol-d5 particularly valuable in liquid chromatography-mass spectrometry (LC-MS) methods developed for pharmacokinetic studies and quality control processes.
Chromatographic Techniques
In chromatographic analyses, N-Ethyl esmolol-d5 serves as an ideal internal standard because:
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It exhibits nearly identical chromatographic behavior to non-deuterated N-Ethyl esmolol
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The compound compensates for variations in sample preparation, injection, and instrument response
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It allows for precise quantification through isotope dilution techniques
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The compound helps validate analytical methods by demonstrating accuracy and precision
These applications highlight the importance of N-Ethyl esmolol-d5 in developing robust analytical methods for pharmaceutical research and quality control.
Comparison with Non-Deuterated Counterparts
Understanding the similarities and differences between N-Ethyl esmolol-d5 and its non-deuterated analog provides important context for its applications.
Structural Comparison
N-Ethyl esmolol-d5 differs from N-Ethyl esmolol solely in the replacement of five hydrogen atoms with deuterium atoms in the ethyl group. This modification creates a compound with:
These similarities allow the deuterated compound to serve as an excellent surrogate for the non-deuterated compound in most chemical and biological contexts while providing distinct analytical advantages.
Analytical Advantages
The primary advantages of N-Ethyl esmolol-d5 over its non-deuterated counterpart in analytical applications include:
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Distinct mass spectral signature allowing differentiation from the non-deuterated compound
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Ability to serve as an internal standard that behaves nearly identically to the analyte of interest
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Improved signal-to-noise ratio in mass spectrometry due to reduced background interference
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Enhanced ability to track metabolic transformations and distinguish between similar metabolites
These advantages make N-Ethyl esmolol-d5 a valuable tool in analytical chemistry, particularly for quantitative analyses requiring high precision and accuracy.
Availability and Sourcing
N-Ethyl esmolol-d5 is available through specialized chemical suppliers that focus on providing research-grade isotope-labeled compounds.
Quality Control and Specifications
Commercial N-Ethyl esmolol-d5 typically undergoes rigorous quality control to ensure:
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High chemical purity (often >98%)
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Defined isotopic purity (typically >98% deuterium incorporation)
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Structural confirmation through techniques such as NMR spectroscopy and mass spectrometry
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Compliance with research-grade chemical standards
These quality specifications are essential for ensuring the reliability of research outcomes when using this compound as an analytical standard.
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